molecular formula C17H16N4O2 B2810872 2-methylbenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate CAS No. 695220-59-8

2-methylbenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B2810872
CAS No.: 695220-59-8
M. Wt: 308.341
InChI Key: ANPGRBQAOVZIIU-UHFFFAOYSA-N
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Description

2-methylbenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylbenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step processThe reaction conditions often involve the use of copper(I) catalysts to facilitate the cycloaddition at room temperature .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent production. Solvent selection and purification steps are also critical to achieving high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-methylbenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methylbenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylbenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but different substituents.

    5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: Lacks the 2-methylbenzyl group.

    2-methyl-5-phenyl-2H-1,2,3-triazole-4-carboxylate: Different substitution pattern.

Uniqueness

2-methylbenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylbenzyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

IUPAC Name

(2-methylphenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-7-5-6-8-13(12)11-23-17(22)15-16(18)20-21(19-15)14-9-3-2-4-10-14/h2-10H,11H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPGRBQAOVZIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC(=O)C2=NN(N=C2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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